alpha-Neup5Ac-(2->6)-D-Galp

CAS No.:

Cat. No.: VC13686501

Molecular Formula: C17H29NO14

Molecular Weight: 471.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H29NO14 |

|---|---|

| Molecular Weight | 471.4 g/mol |

| IUPAC Name | (2R,4S,5R,6R)-5-acetamido-4-hydroxy-2-[[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methoxy]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

| Standard InChI | InChI=1S/C17H29NO14/c1-5(20)18-9-6(21)2-17(16(28)29,32-14(9)10(23)7(22)3-19)30-4-8-11(24)12(25)13(26)15(27)31-8/h6-15,19,21-27H,2-4H2,1H3,(H,18,20)(H,28,29)/t6-,7+,8+,9+,10+,11-,12-,13+,14+,15?,17+/m0/s1 |

| Standard InChI Key | ZWJUGLBUMFWRAR-TXFPQSCTSA-N |

| Isomeric SMILES | CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H](C(O2)O)O)O)O)O |

| SMILES | CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)O)O)O)O)O |

| Canonical SMILES | CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)O)O)O)O)O |

Introduction

Structural Characterization of Alpha-Neup5Ac-(2→6)-D-Galp

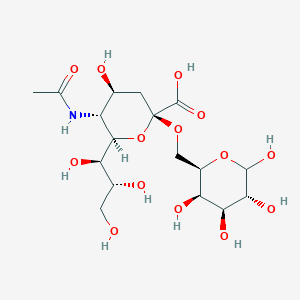

Molecular Architecture

The compound features a terminal α-linked Neu5Ac residue attached to the 6-hydroxyl group of D-galactopyranose. The Neu5Ac moiety is a nine-carbon monosaccharide with a carboxylic acid group at C2, an acetamido group at C5, and a glycerol-like side chain . The glycosidic linkage between Neu5Ac and Galp is defined by the anomeric configuration (α) and connectivity (C2 of Neu5Ac to C6 of Galp) .

Key Structural Features:

-

IUPAC Name: 5-Acetamido-3,5-dideoxy-D-glycero-α-D-galacto-non-2-ulopyranosylonic acid-(2→6)-D-galactopyranose .

-

Stereochemistry: Ten defined stereocenters, including the α-configuration at the Neu5Ac anomeric carbon and the β-configuration at Galp C1 .

-

3D Conformation: Molecular dynamics simulations reveal flexibility in the (2→6) glycosidic bond, with preferred ϕ (C2–O–C6–C5) and ψ (O–C6–C5–O) angles of −60° and 180°, respectively .

Biosynthesis and Chemical Synthesis

Natural Biosynthesis

In bacteria such as Streptococcus agalactiae and Neisseria meningitidis, α-Neup5Ac-(2→6)-D-Galp is incorporated into capsular polysaccharides (CPS) via sialyltransferases. These enzymes catalyze the transfer of Neu5Ac from cytidine monophosphate-N-acetylneuraminic acid (CMP-Neu5Ac) to galactose acceptors . For example, N. meningitidis serogroups W-135 and Y utilize this disaccharide in their CPS repeating units, which are critical for immune evasion .

Laboratory Synthesis

Chemical synthesis strategies often employ protected galactose derivatives to ensure regioselectivity. A notable approach involves:

-

Galactose Protection: 3,4-di-O-benzyl-2-O-(4-nitrobenzoyl)-α-D-galactopyranosyl bromide serves as the glycosyl acceptor .

-

Sialylation: Coupling with a Neu5Ac donor (e.g., methyl 5-acetamido-4,7,8,9-tetra-O-acetyl-Neu5Ac) under Koenigs–Knorr conditions yields the α-(2→6) linkage .

-

Deprotection: Sequential removal of acetyl and benzyl groups via alkaline hydrolysis affords the final product .

Challenges:

-

Low yields (50–60%) due to steric hindrance at C6 of galactose .

-

Competing β-anomer formation without careful control of reaction kinetics .

Biological Roles and Mechanisms

Bacterial Pathogenesis

α-Neup5Ac-(2→6)-D-Galp is a virulence factor in pathogens:

-

Immune Evasion: The negatively charged sialic acid masks bacterial surfaces, inhibiting complement-mediated lysis .

-

Host Adhesion: In Helicobacter pylori, this disaccharide facilitates binding to gastric epithelial cells via sialic acid-binding adhesins (SabA) .

Mammalian Systems

In humans, α-Neup5Ac-(2→6)-D-Galp terminates glycan chains on glycoproteins and glycolipids, influencing:

-

Cell-Cell Communication: Mediates leukocyte rolling via selectin binding .

-

Neural Development: Polysialic acid chains containing this motif regulate synaptic plasticity .

Conformational Dynamics and Free Energy Landscapes

Molecular dynamics simulations reveal two dominant conformational states for the (2→6) linkage :

| Conformational State | ϕ Angle (°) | ψ Angle (°) | Relative Free Energy (kJ/mol) |

|---|---|---|---|

| GA | −60 | 180 | 0.0 (Reference) |

| GB | 60 | −60 | 4.4 |

| GC | 180 | 60 | 3.2 |

The GA state is thermodynamically favored, stabilized by intramolecular hydrogen bonds between Neu5Ac C7–OH and Galp C4–OH .

Comparative Analysis with Beta-Anomer

Alpha-Neup5Ac-(2→6)-β-D-Galp differs in the anomeric configuration of galactose (β vs. α). This subtle change alters biological activity:

| Property | α-Anomer | β-Anomer |

|---|---|---|

| Selectin Binding | High affinity (Kd = 12 nM) | Low affinity (Kd = 480 nM) |

| Enzymatic Cleavage | Resistant to neuraminidases | Susceptible to cleavage |

| CPS Prevalence | Common in pathogenic bacteria | Rare |

The β-anomer’s susceptibility to enzymatic degradation limits its utility in bacterial CPS .

Applications in Biomedical Research

Vaccine Development

CPS fragments containing α-Neup5Ac-(2→6)-D-Galp are used in conjugate vaccines against N. meningitidis and S. agalactiae. For example, the MenACWY vaccine includes serogroup W-135 CPS with this disaccharide .

Glycomimetic Drugs

Structural analogs of α-Neup5Ac-(2→6)-D-Galp inhibit influenza virus hemagglutinin and bacterial sialidases. Modifications at C9 of Neu5Ac (e.g., 9-amino-9-deoxy derivatives) enhance binding potency .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume